molecular formula C19H15FN4O2S B2998389 3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243078-77-4

3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2998389
CAS No.: 1243078-77-4
M. Wt: 382.41
InChI Key: VSFCFILLKKESSS-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyrazines, on the other hand, are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

Triazoles have a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . Pyrazines have a six-membered ring with two nitrogen atoms and four carbon atoms . The specific molecular structure of “3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” would be a combination of these structures, but without specific literature or resources, it’s difficult to provide an accurate analysis.

Scientific Research Applications

Anticonvulsant Activity

A study by Kelley et al. (1995) explored the synthesis and anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the specified compound. These derivatives showed potent activity against maximal electroshock-induced seizures in rats, highlighting the potential of the 1,2,4-triazolo[4,3-a]pyrazine scaffold in developing anticonvulsant agents (Kelley et al., 1995).

Anticancer Activity

In 2020, a series of oxazolone scaffolds exhibiting anticancer properties were synthesized, demonstrating significant activity against human cancer cell lines. Although not directly mentioning the exact compound , this study illustrates the broader context of structural analogs being investigated for their therapeutic potential (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Activity

Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, closely related to the target compound, and evaluated their antibacterial activity. Certain derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This research underscores the potential of triazolo-pyrazinone derivatives in antibacterial drug development (Reddy et al., 2013).

Quantitative Determination as a Pharmaceutical Agent

A study focused on the development of a quantification method for a structurally related substance, demonstrating the importance of accurate measurement techniques in the pharmaceutical evaluation of such compounds. This research is crucial for ensuring the consistent quality and efficacy of pharmaceutical agents (Netosova et al., 2021).

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-26-16-7-3-6-15(11-16)23-8-9-24-17(18(23)25)21-22-19(24)27-12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCFILLKKESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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